molecular formula C12H8N2O B13838543 CID 90474479

CID 90474479

Katalognummer: B13838543
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: URZHMNQPTNKTCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Based on contextual references to oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) and related compounds in Figure 1 of , CID 90474479 may belong to a class of marine-derived toxins characterized by polyketide backbones with methyl, hydroxyl, or other substituents influencing bioactivity .

Eigenschaften

Molekularformel

C12H8N2O

Molekulargewicht

196.20 g/mol

InChI

InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-3,5,11-12H,4H2

InChI-Schlüssel

URZHMNQPTNKTCK-UHFFFAOYSA-N

Kanonische SMILES

C1C=C=NC2=C1C3C(O3)C4=C2N=CC=C4

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares CID 90474479 with structurally or functionally analogous compounds, inferred from available evidence:

Parameter CID 90474479 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Molecular Formula Not explicitly stated C₃₃H₄₈O₉ C₃₄H₅₀O₉ C₃₂H₄₆O₉ C₃₂H₄₆O₉
Molecular Weight Not available 600.7 g/mol 614.7 g/mol 586.7 g/mol 586.7 g/mol
Key Structural Features Assumed polyketide Methyl and hydroxyl groups Additional methyl substitution Varied oxygenation pattern Epoxide or cyclic ether moiety
Bioactivity Hypothesized cytotoxic Inhibits protein phosphatases Enhanced membrane permeability Moderate cytotoxicity Synergistic toxicity with other toxins
Solubility Not reported Low aqueous solubility Improved lipid solubility Moderate in polar solvents Similar to oscillatoxin E
Synthetic Accessibility Not described Complex synthesis (marine extraction) Semi-synthetic modification Challenging isolation Requires advanced chromatography

Key Findings from Comparative Studies:

Bioactivity : Oscillatoxin D (CID 101283546) demonstrates potent enzyme inhibition, while CID 90474479’s activity remains uncharacterized but may align with its structural relatives .

Synthetic Challenges : Isolation and synthesis of oscillatoxin derivatives require specialized techniques, such as vacuum distillation () or LC-MS for structural confirmation (), suggesting similar complexities for CID 90474479 .

Therapeutic Potential: Analogous compounds show promise in cancer research (e.g., cytotoxicity) and neurobiology (e.g., ion channel effects), areas where CID 90474479 might be explored .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 90474479?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure questions. Ensure specificity (e.g., "How does CID 90474479 interact with [specific receptor/enzyme] under [conditions]?"). Avoid vague terms and ensure measurability through defined variables (e.g., concentration, reaction kinetics) . Test the question for clarity and scope by piloting preliminary literature reviews .

Q. What are key considerations in designing experiments for CID 90474479?

  • Methodological Answer :

  • Reproducibility : Document protocols meticulously, including synthesis routes, purity thresholds, and instrumentation (e.g., HPLC conditions, NMR parameters) .
  • Controls : Include negative/positive controls (e.g., solvent-only groups, known inhibitors) to isolate CID 90474479's effects .
  • Data Collection : Use standardized templates for raw data recording to minimize errors .

Q. How to conduct a systematic literature review for CID 90474479?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder (e.g., "CID 90474479 AND pharmacokinetics"). Filter results by relevance and publication date .
  • Critical Appraisal : Evaluate sources for bias, sample size adequacy, and methodological rigor. Prioritize primary literature over reviews .
  • Gap Analysis : Identify understudied areas (e.g., "Limited data on CID 90474479's metabolic pathways in vivo") .

Q. How to ensure ethical compliance in studies involving CID 90474479?

  • Methodological Answer :

  • Safety Protocols : Adhere to institutional guidelines for handling hazardous chemicals (e.g., fume hood use, waste disposal) .
  • Data Integrity : Avoid selective reporting; disclose conflicts of interest .
  • Collaboration : Consult ethics boards if human/animal models are involved .

Advanced Research Questions

Q. How to address contradictions in experimental data for CID 90474479?

  • Methodological Answer :

  • Root-Cause Analysis : Compare methodologies (e.g., solvent polarity, temperature gradients) across conflicting studies .
  • Statistical Validation : Apply multivariate analysis or bootstrapping to assess variability .
  • Triangulation : Cross-validate findings using alternative techniques (e.g., crystallography vs. molecular docking) .

Q. What strategies improve replicability of CID 90474479 studies?

  • Methodological Answer :

  • Detailed Reporting : Use checklists like ARRIVE for in vivo studies or MIAME for microarray data .
  • Open Science : Share raw data and code via repositories (e.g., Zenodo, GitHub) .
  • Collaborative Replication : Partner with independent labs to verify results .

Q. How to optimize interdisciplinary research on CID 90474479?

  • Methodological Answer :

  • Framework Integration : Combine computational (e.g., QSAR modeling) and wet-lab techniques (e.g., enzyme assays) .
  • Terminology Harmonization : Define discipline-specific terms (e.g., "bioavailability" in pharmacology vs. chemistry) in a shared glossary .
  • Workflow Mapping : Use tools like Gantt charts to align timelines across teams .

Q. How to analyze complex datasets (e.g., omics) for CID 90474479?

  • Methodological Answer :

  • Preprocessing : Normalize data (e.g., log2 transformation for RNA-seq) and remove outliers .
  • Machine Learning : Apply clustering algorithms (e.g., k-means) or neural networks to identify patterns .
  • Visualization : Use heatmaps or pathway diagrams to contextualize results .

Tables: Methodological Frameworks

FrameworkApplication to CID 90474479 ResearchEvidence Source
FINER Ensures questions are feasible (e.g., lab resources) and novel (e.g., unexplored binding sites)
PICO Structures hypotheses (e.g., "Compare CID 90474479's efficacy vs. Drug X in Model Y")
ARRIVE Enhances reproducibility in animal studies (e.g., dosing regimens)

Key Recommendations

  • Peer Review : Pre-submission reviews by colleagues reduce errors in manuscripts .
  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Ethical Citation : Avoid citation bias; acknowledge prior work even if contradictory .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.